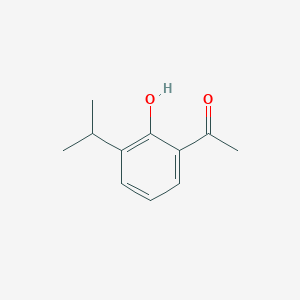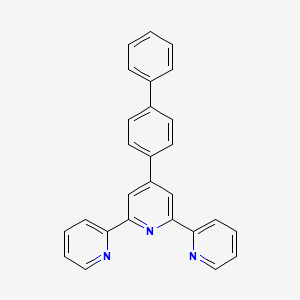
Biphenyl-4,4'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4,4'-dicarboxylic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of acetophenone, characterized by the presence of a hydroxy group and an isopropyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-4,4'-dicarboxylic acid can be synthesized through a multi-step reaction starting from 2-Hydroxy-3-isopropylbenzoic acid. The process involves the following steps :
- Dissolve 2-Hydroxy-3-isopropylbenzoic acid in tetrahydrofuran and chill to -75°C.
- Add methyllithium in diethyl ether and stir overnight at ambient temperature.
- Quench the mixture with methanol, concentrate under reduced pressure, and add ethyl acetate.
- Wash the mixture with hydrochloric acid, water, and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude product.
- Purify the product through chromatography on silica gel.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Biphenyl-4,4'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Biphenyl-4,4'-dicarboxylic acid has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Biphenyl-4,4'-dicarboxylic acid involves its interaction with molecular targets and pathways . The compound can undergo electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product.
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)ethanone
- 1-(3-Hydroxyphenyl)ethanone
- 1-(4-Hydroxyphenyl)ethanone
Uniqueness: Biphenyl-4,4'-dicarboxylic acid is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(3)12)11(9)13/h4-7,13H,1-3H3 |
InChI Key |
UFDZOCDZIJSGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)




![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)




